molecular formula C11H13ClN2O B4649123 N-(3-chlorophenyl)-N'-cyclobutylurea

N-(3-chlorophenyl)-N'-cyclobutylurea

Cat. No. B4649123
M. Wt: 224.68 g/mol
InChI Key: GRVATMQIKRCRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-cyclobutylurea, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been studied for its potential use in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

TAK-659 targets protein kinases, specifically the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK and ITK are involved in the activation of B cells and T cells, respectively. By inhibiting these kinases, TAK-659 can prevent the activation and proliferation of these cells, which are involved in the development and progression of cancer and autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that TAK-659 can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and disease activity in animal models of autoimmune diseases. However, further studies are needed to determine the safety and efficacy of TAK-659 in humans.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its specificity for BTK and ITK, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the cell type and experimental conditions. Another limitation is the lack of long-term safety data, which is necessary for the development of a clinical drug.

Future Directions

For research on TAK-659 include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other therapies. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, including its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

TAK-659 has been studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-(3-chlorophenyl)-3-cyclobutylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-8-3-1-6-10(7-8)14-11(15)13-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVATMQIKRCRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-cyclobutylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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